molecular formula C17H14BrClN2O4S B3703421 4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid

4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid

Cat. No.: B3703421
M. Wt: 457.7 g/mol
InChI Key: QTHNIAOQUBEWMK-UHFFFAOYSA-N
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Description

4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid is a complex organic compound that features a combination of bromine, ethoxy, carbonyl, carbamothioyl, amino, and chlorobenzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Bromination: Introduction of the bromine atom into the phenyl ring.

    Ethoxylation: Addition of the ethoxy group to the phenyl ring.

    Carbonylation: Introduction of the carbonyl group.

    Carbamothioylation: Addition of the carbamothioyl group.

    Amination: Introduction of the amino group.

    Chlorination: Addition of the chlorine atom to the benzoic acid ring.

Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]amino)-2-chlorobenzoic acid: Similar structure but lacks the carbamothioyl group.

    4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-benzoic acid: Similar structure but lacks the chlorine atom.

Uniqueness

4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid is unique due to the presence of both the carbamothioyl and chlorine groups, which may confer specific chemical and biological properties not found in similar compounds

Properties

IUPAC Name

4-[(3-bromo-4-ethoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O4S/c1-2-25-14-6-3-9(7-12(14)18)15(22)21-17(26)20-10-4-5-11(16(23)24)13(19)8-10/h3-8H,2H2,1H3,(H,23,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHNIAOQUBEWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid
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4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid
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4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid
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4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid
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4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid
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4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid

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